molecular formula C7H11N B12950114 Tricyclo[2.2.1.02,6]heptan-1-amine

Tricyclo[2.2.1.02,6]heptan-1-amine

Cat. No.: B12950114
M. Wt: 109.17 g/mol
InChI Key: JNOGBMZKHFAAPC-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.0²,⁶]heptan-1-amine is a bicyclic tertiary amine characterized by a rigid tricyclic hydrocarbon framework with a bridgehead nitrogen atom at the 1-position. For instance, tricyclo[2.2.1.0²,⁶]heptane derivatives are noted for their woody fragrances and utility in perfumery, particularly when substituted at the 1-position .

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

tricyclo[2.2.1.02,6]heptan-1-amine

InChI

InChI=1S/C7H11N/c8-7-3-4-1-5(7)6(7)2-4/h4-6H,1-3,8H2

InChI Key

JNOGBMZKHFAAPC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[2.2.1.02,6]heptan-1-amine typically involves the use of norbornane derivatives as starting materials. One common method includes the reduction of norbornanone followed by amination. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with ammonia or amine sources under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes and the use of high-pressure reactors to ensure efficient conversion of starting materials to the desired product. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further simplify the structure, often leading to the formation of simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of simpler amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying ring strain and reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-amine involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogs in Fragrance Chemistry

Key Compound : Tricyclo[2.2.1.0²,⁶]heptane derivatives (e.g., aldehydes and alcohols)

  • Functional Groups: Derivatives with substituents like hydroxyl (-OH) or formyl (-CHO) groups at the 1-position are synthesized via hydroformylation and aldol condensation. These compounds exhibit woody, sandalwood-like fragrances with floral or green notes .
  • Spectroscopic Data : Infrared (IR) spectra of related alcohols show OH stretching at ~3400 cm⁻¹ and tricyclic framework absorption bands at 790–855 cm⁻¹. NMR spectra (δ values) confirm stereochemical complexity due to bridgehead substituents .

Comparison :
While Tricyclo[2.2.1.0²,⁶]heptan-1-amine replaces oxygen-containing groups with an amine (-NH₂), its rigid structure likely enhances thermal stability and interaction with biological targets (e.g., receptors), diverging from fragrance applications.

Bicyclic and Tricyclic Amine Derivatives

Key Compounds :

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 63854-63-7):

  • Structure : Bicyclic framework with methyl substituents and a bridgehead amine.
  • Properties : Molecular weight 189.73 g/mol; purity ≥97%. Used in biochemical research .
  • Contrast : The bicyclic system lacks the third ring, reducing steric hindrance compared to tricyclo[2.2.1.0²,⁶]heptan-1-amine.

Tricyclo[3.3.1.1³,⁷]decan-1-amine (Amantadine) :

  • Structure : Adamantane-based tricyclic amine.
  • Applications : Antiviral and antiparkinsonian drug (CAS 768-94-5). Molecular weight 151.25 g/mol; melting point 180°C .
  • Contrast : The adamantane framework provides greater hydrophobicity and metabolic stability, whereas the smaller tricyclo[2.2.1] system may enhance solubility.

Positional Isomers and Substituted Derivatives

Key Compounds :

Tricyclo[2.2.1.0²,⁶]heptan-3-amine hydrochloride (CAS 1894946-27-0): Structure: Amine substituent at the 3-position instead of 1.

N,N-Dimethyltricyclo[2.2.1.0²,⁶]heptane-1-carboxamide (CAS 97850-71-0):

  • Structure : Carboxamide derivative at the 1-position.
  • Properties : Molecular weight 165.23 g/mol; used in specialty chemical synthesis .
  • Contrast : The carboxamide group introduces hydrogen-bonding capacity, unlike the amine’s basicity.

Physicochemical and Application Comparisons

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications
Tricyclo[2.2.1.0²,⁶]heptan-1-amine C₇H₁₁N Not Provided ~109.17 (estimated) Research, potential pharmaceuticals
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine HCl C₁₀H₁₈NCl 63854-63-7 189.73 Biochemical reagents
Amantadine C₁₀H₁₇N 768-94-5 151.25 Antiviral drug
Tricyclo[2.2.1.0²,⁶]heptane-1-carboxamide C₁₀H₁₅NO 97850-71-0 165.23 Specialty chemicals

Biological Activity

Tricyclo[2.2.1.0(2,6)]heptan-1-amine, commonly referred to as WAY-855, is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Tricyclo[2.2.1.0(2,6)]heptan-1-amine has a distinctive tricyclic structure characterized by three interconnected cyclopropane rings, contributing to its unique chemical reactivity and biological interactions. The molecular formula for this compound is C7H11NC_7H_{11}N, with a molecular weight of approximately 111.17 g/mol.

Research indicates that WAY-855 acts primarily as a glutamate transport inhibitor . It has been shown to inhibit the uptake of glutamate mediated by various excitatory amino acid transporters (EAATs), particularly EAAT2, which is predominant in the central nervous system (CNS). The inhibition is concentration-dependent, with IC50 values indicating significant potency:

Transporter IC50 (μM)
EAAT1100
EAAT22.2
EAAT324.5

These findings suggest that WAY-855 could influence glutamatergic signaling pathways, which are crucial for various neurological functions and disorders .

Biological Activity in Case Studies

  • Neuroprotective Effects : In primary cultures of hippocampal neurons, WAY-855 demonstrated neuroprotective properties by modulating glutamate levels and reducing excitotoxicity—a common mechanism underlying neurodegenerative diseases .
  • Anti-Influenza Activity : A study explored the synthesis of tricyclic compounds related to WAY-855 and their anti-influenza virus activity. These derivatives exhibited promising antiviral effects, highlighting the potential for developing new antiviral agents based on the tricyclic structure .
  • Enzyme Interaction : WAY-855 has been investigated for its role as a substrate in enzyme-catalyzed processes within microorganisms, suggesting its utility in biotechnological applications .

Synthesis and Derivatives

The synthesis of tricyclo[2.2.1.0(2,6)]heptan-1-amine involves several methods that yield various derivatives with distinct biological activities. These derivatives have been studied for their pharmacological effects and potential therapeutic applications.

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